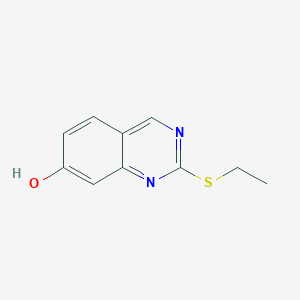

2-(Ethylthio)quinazolin-7-ol

Description

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-ethylsulfanylquinazolin-7-ol |

InChI |

InChI=1S/C10H10N2OS/c1-2-14-10-11-6-7-3-4-8(13)5-9(7)12-10/h3-6,13H,2H2,1H3 |

InChI Key |

CCKNEGCINJAQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C2C=CC(=CC2=N1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

Quinazoline derivatives often exhibit modified bioactivity based on substituent patterns. For example:

- 2-Chloroquinazolin-7-ol : A chloro substituent increases electronegativity, enhancing reactivity but possibly reducing metabolic stability compared to ethylthio.

- 2-Aminoquinazolin-7-ol: An amino group introduces hydrogen-bonding capacity, contrasting with the hydrophobic ethylthio moiety.

The ethylthio group in 2-(Ethylthio)quinazolin-7-ol may improve membrane permeability compared to polar substituents, while the hydroxyl group at position 7 could facilitate interactions with biological targets .

Ethylthio-Containing Heterocycles

Ethylthio groups are prevalent in sulfur-containing heterocycles with diverse applications:

- Thiophene Derivatives : describes S-ethyl substituents in trifluoromethylthiophene intermediates. These compounds, such as 5-(ethylthio)-3-(trifluoromethyl)thiophene , are synthesized for agrochemical or material science applications. The ethylthio group here enhances stability and modulates electronic properties .

- Benzo[d]thiazole Derivatives: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate () features an ethyl ester group. Unlike the ethylthio group in quinazoline, the ester contributes to hydrophilicity and metabolic lability, highlighting how sulfur vs. oxygen in substituents affects chemical behavior .

Ethylthio-Containing Organophosphates

Organophosphate pesticides, such as Demeton and Metasystox (), incorporate ethylthioethyl phosphorothioate groups. These compounds inhibit acetylcholinesterase, leading to insecticidal activity. The ethylthio group acts as a leaving group during metabolic activation, contrasting with its role in this compound, where it likely contributes to structural stability or target binding .

Data Tables

Table 1: Structural and Functional Comparison of Ethylthio-Containing Compounds

Table 2: Key Properties Influenced by Substituents

| Property | This compound | Demeton | Thiophene Derivative |

|---|---|---|---|

| Lipophilicity (logP) | High (ethylthio) | Moderate | High (trifluoromethyl) |

| Hydrogen Bonding | Yes (7-OH) | No | No |

| Bioactivity Mechanism | Target-specific binding | AChE inhibition | Material stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(Ethylthio)quinazolin-7-ol, and how do reaction conditions (e.g., solvent, temperature) impact product yield?

- Methodological Answer : Synthesis typically involves substitution reactions using thiols or amines under basic conditions (e.g., NaOH). For example, refluxing with ethanol as a solvent (80–90°C, 4–8 hours) optimizes yield and purity. Multi-step routes require strict control of stoichiometry and temperature to avoid side products like sulfoxides .

Q. Which spectroscopic techniques (e.g., NMR, IR, mass spectrometry) are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and ethylthio group signals (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).

- IR : Confirms hydroxyl (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.

- High-resolution MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 247.08). Computational tools like Avogadro aid in structural visualization .

Q. What in vitro assays are commonly employed to evaluate the antimicrobial potential of this compound, and what are key experimental parameters?

- Methodological Answer :

- Microbial Growth Inhibition : Use standardized strains (e.g., E. coli, S. aureus) in broth microdilution assays (24–48 h incubation, 37°C).

- Key Parameters : Minimum inhibitory concentration (MIC) determination via optical density (OD₆₀₀) measurements. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are critical .

Advanced Research Questions

Q. How can molecular docking studies be optimized to elucidate the binding mechanisms of this compound with bacterial target proteins?

- Methodological Answer :

- Protein Preparation : Use PDB structures (e.g., E. coli DNA gyrase, PDB ID: 1KZN) with hydrogen atoms added and water molecules removed.

- Docking Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field. Validate docking poses via RMSD clustering (<2.0 Å) and compare with co-crystallized ligands .

Q. What strategies mitigate discrepancies in reported bioactivity data among structurally similar quinazoline derivatives, such as those differing in substituent groups?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline vs. ethyl 2,4-dichloroquinazoline-6-carboxylate) using similarity scores (e.g., Tanimoto coefficient >0.8).

- Standardized Assays : Control variables like cell line passage number, serum concentration, and incubation time. Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What are the environmental toxicity implications of this compound based on aquatic toxicity assays, and how should these findings influence laboratory safety protocols?

- Methodological Answer :

- Aquatic Toxicity : EC₅₀ values for Scenedesmus quadricauda (11.4 mg/L, growth inhibition) and LC₅₀ for Daphnia magna (20.2 mg/L, 48 h) indicate moderate toxicity.

- Safety Measures : Implement waste neutralization (e.g., activated carbon filtration) and adhere to PPE protocols (gloves, lab coats) to prevent aquatic contamination .

Q. How does the ethylthio group in this compound facilitate coordination with transition metals, and what are the applications of such complexes in catalysis or bioinorganic chemistry?

- Methodological Answer :

- Coordination Chemistry : The ethylthio sulfur acts as a soft donor ligand for Zn(II) or Cd(II). Synthesis involves refluxing with metal salts (e.g., ZnCl₂) in methanol, yielding octahedral complexes.

- Applications : These complexes show catalytic activity in Suzuki-Miyaura cross-coupling or as luminescent probes. Characterize via UV-Vis (d-d transitions at 450–500 nm) and XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.